molecular formula C14H17Br2NO2S B582295 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-83-0

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No. B582295
M. Wt: 423.163
InChI Key: AOZLCBYWDXFKCJ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications . They have very powerful electron withdrawing capability .


Synthesis Analysis

This compound is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells . The synthesis involves alternating copolymers consisting of dialkoxylated naphthalene along with either dithiophenylated 1, 4-dioxopyrrolo- [3, 4c]-pyrrole or 5H-thieno [3, 4-c] pyrrole-4, 6-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thienopyrrolodione (TPD) base, which is a powerful electron acceptor . This makes it an n-type semiconductor, suitable for use in organic photovoltaic (OPV) applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an electron acceptor material in Polymer Solar Cells . It is used in the synthesis of low band gap polymers for numerous OPV devices .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 109-114 °C . Its empirical formula is C14H17Br2NO2S, and it has a molecular weight of 423.16 .

Scientific Research Applications

  • Electrochemical Polymerization and Electrochromic Properties : A study by Çakal et al. (2018) explored the synthesis and electrochemical polymerization of monomers containing 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. The research highlighted that the electrochemically obtained polymer films exhibited electrochromic behaviors, changing colors under different oxidation states, which could be useful in electronic display technologies and smart windows [Çakal et al., 2018].

  • Synthesis and Electropolymerization for Solar Cells : Another study by Çakal et al. (2020) synthesized monomers containing thieno[3,4-c]pyrrole-4,6-dione units for use in solar cells. The research found that these monomers and their corresponding polymers had distinct redox and optical properties, crucial for efficient solar cell design [Çakal et al., 2020].

  • Solution-Processed Solar Cells : Zhang et al. (2017) designed a small molecule incorporating 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione for solution-processed bulk-heterojunction solar cells. This molecule exhibited a high power conversion efficiency, demonstrating its potential in solar cell technology [Zhang et al., 2017].

  • Photovoltaic Properties of Donor-Acceptor Conjugated Polymers : Research by Liu et al. (2015) focused on the synthesis of donor-acceptor conjugated polymers using 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. These polymers showed broad absorption bands and high hole mobility, indicating their usefulness in photovoltaic applications [Liu et al., 2015].

  • Thiazolyl Substituted Benzodithiophene Copolymers for Photovoltaic Applications : Xiao et al. (2014) synthesized conjugated polymers based on 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6-dione. These polymers' thermal, optical, electrochemical, and photovoltaic properties were studied, demonstrating their potential for use in photovoltaic applications [Xiao et al., 2014].

Safety And Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3, indicating it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given its powerful electron withdrawing capability and its role as an n-type semiconductor, this compound has significant potential for use in organic photovoltaic (OPV) applications . Its use in the synthesis of low band gap polymers for numerous OPV devices suggests it will continue to be a key material in the development of new organic electronic devices .

properties

IUPAC Name

1,3-dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO2S/c1-3-5-6-8(4-2)7-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZLCBYWDXFKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729038
Record name 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

CAS RN

1231160-83-0
Record name 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1231160-83-0
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Citations

For This Compound
40
Citations
D Çakal, S Ertan, A Cihaner, AM Önal - Dyes and Pigments, 2018 - Elsevier
In this study, three new donor-acceptor-donor type monomers bearing 1,3-dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole- 4,6(5H)-dione (A) as an acceptor unit and thiophene, 3,4-…
Number of citations: 21 www.sciencedirect.com
D Çakal, A Cihaner, AM Önal - Journal of Electroanalytical Chemistry, 2020 - Elsevier
Two monomers containing thieno [3,4-c]pyrrole-4,6-dione (TP) acceptor units, namely 5-(2-ethylhexyl)-1,3-di (furan-2-yl)-4H-thieno [3,4-c]pyrrole-4,6(5H)-dione (FTPF) and 5-(2-…
Number of citations: 19 www.sciencedirect.com
Z Zhang, Z Zhou, Q Hu, F Liu… - ACS Applied Materials …, 2017 - ACS Publications
A small molecule TBTT-1 with 5-(2-ethylhexyl)-1,3-bis(2-(2-ethylhexyl)thieno[3,4-b]thiophen-6-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (TBTT) as the central moiety was designed and …
Number of citations: 21 pubs.acs.org
DT Le, NTT Truong, TH Luu, LT T. Nguyen… - Journal of Polymer …, 2022 - Springer
In this paper, two novel donor–acceptor (DA) and donor-donor (DD) conjugated polymers containing dithieno[3,2-b:2',3'-d]pyrrole in combined respectively with thieno[3,4-c]pyrrole-4,6-…
Number of citations: 2 link.springer.com
S Göker, H Sarigül, L Toppare - Journal of Electroanalytical Chemistry, 2020 - Elsevier
In this work, thieno[3,2-b]thiophene based homopolymers, namely poly(5,6-bis(octyloxy)-4,7-bis(thieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]selenadiazole; PBSeThTh), poly(5-(2-…
Number of citations: 1 www.sciencedirect.com
SS Bagde, H Park, JG Han, Y Li, RB Ambade… - Dyes and …, 2017 - Elsevier
Two new small molecules, composed of naphthodithiophene (NDT) donor core and thienopyrroledione (TPD) group acceptor group end-capped with and without an alkyl-bithiophene, …
Number of citations: 4 www.sciencedirect.com
M Yasa, T Depci, E Alemdar, SO Hacioglu, A Cirpan… - Renewable Energy, 2021 - Elsevier
Two new random donor-acceptor (DA) copolymers, signed as P1 and P2, were designed and synthesized. Electrochemical and spectroelectrochemical measurements were performed …
Number of citations: 9 www.sciencedirect.com
Y Lin, P Cheng, Y Liu, X Zhao, D Li, J Tan, W Hu… - Solar energy materials …, 2012 - Elsevier
New series of thieno[3,4-c]pyrrole-4,6-dione(TPD)-based small molecules with donor–acceptor–donor structure were synthesized by palladium(0)-catalyzed Stille coupling reaction. …
Number of citations: 37 www.sciencedirect.com
Ö Azeri, E Aktas, C Istanbulluoglu, SO Hacioglu… - Polymer, 2017 - Elsevier
Benzodithiophene and thienopyrroledione containing two random copolymers were designed and synthesized. Electrochemical and optical studies prove that these copolymers could …
Number of citations: 20 www.sciencedirect.com
D Çakal, ED Arabacı, E Yildirim, A Cihaner, AM Önal - Tetrahedron, 2023 - Elsevier
In this study, two novel donor-acceptor-donor monomers were synthesized by coupling a phthalimide (PI) acceptor unit with thiophene (T) and ethylenedioxythiophene (EDOT (E)) …
Number of citations: 2 www.sciencedirect.com

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